

# (R)-3-Fluorostyrene Oxide: Technical Profile & Utilization Guide

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: (R)-(3-Fluorophenyl)oxirane

CAS No.: 1014696-09-3

Cat. No.: B6612994

[Get Quote](#)

## Executive Summary

(R)-3-Fluorostyrene oxide is an enantiomerically pure epoxide used primarily as a chiral intermediate in the synthesis of pharmaceutical agents. The introduction of a fluorine atom at the meta-position of the phenyl ring modulates the metabolic stability, lipophilicity (logP), and pKa of downstream derivatives—properties essential for optimizing drug candidates (e.g.,

-adrenergic receptor agonists).

Unlike its achiral or racemic counterparts, the (R)-enantiomer offers stereochemical control, allowing for the synthesis of single-enantiomer drugs that often exhibit superior efficacy and safety profiles.

## Physicochemical Properties & Structure

### Core Data Table

Property	Value	Notes
Chemical Name	(R)-2-(3-fluorophenyl)oxirane	IUPAC nomenclature
Molecular Formula		
Molecular Weight	138.14 g/mol	Calculated based on standard atomic weights
Structure Description	3-Fluoro-substituted benzene ring with a terminal epoxide group at the benzylic position.	(R)-Configuration at C1 (benzylic carbon)
CAS Number (Precursor)	350-51-6	Refers to 3-Fluorostyrene (alkene precursor)
CAS Number (Racemate)	875701-77-6 (approx)	Verify specific vendor listings; often synthesized in situ.
Physical State	Colorless liquid	Ambient temperature
Boiling Point	~30–35 °C @ 1 mmHg	Estimated based on 4-fluoro analog
Density	~1.1–1.2 g/mL	Estimated

## Structural Analysis

The molecule consists of a strained three-membered oxirane ring fused to a 3-fluorophenyl group.

- **Stereocenter:** The chiral center is located at the -carbon (benzylic position). The (R)-configuration dictates the spatial arrangement of the oxygen relative to the phenyl ring.
- **Fluorine Effect:** The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I), deactivating the aromatic ring and influencing the electrophilicity of the epoxide carbons. This often makes the benzylic carbon more susceptible to nucleophilic attack compared to non-fluorinated styrene oxide.

## Synthesis & Manufacturing

The most reliable route to high-enantiomeric excess (ee) (R)-3-fluorostyrene oxide is via Hydrolytic Kinetic Resolution (HKR) of the racemate or Asymmetric Epoxidation.

### Primary Pathway: Hydrolytic Kinetic Resolution (HKR)

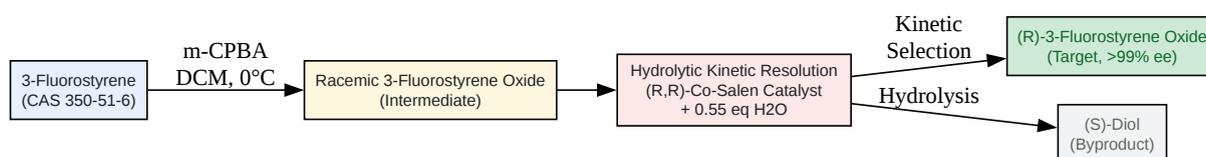
This method utilizes the Jacobsen Cobalt-Salen catalyst to selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-epoxide intact.

Protocol Overview:

- Starting Material: Racemic 3-fluorostyrene oxide (synthesized via oxidation of 3-fluorostyrene with m-CPBA).
- Catalyst: (R,R)-Co(salen) complex (0.5 mol%).
- Reagent: Water (0.55 equivalents relative to racemate).
- Mechanism: The catalyst preferentially hydrates the (S)-epoxide to the corresponding diol, while the (R)-epoxide remains unreacted due to kinetic mismatch.

### Visualization of Synthesis Logic

The following diagram illustrates the workflow from the commercial alkene precursor to the isolated chiral epoxide.



[Click to download full resolution via product page](#)

Figure 1: Synthesis of (R)-3-fluorostyrene oxide via Hydrolytic Kinetic Resolution (HKR).

## Reactivity & Applications in Drug Development[2] Ring-Opening Reactions

The core utility of (R)-3-fluorostyrene oxide lies in its reactivity as an electrophile. The strain of the epoxide ring allows for facile ring-opening by nucleophiles (amines, azides, alcohols).

- **Regioselectivity:** Nucleophilic attack typically occurs at the less hindered terminal carbon (-position) under basic conditions, or at the benzylic carbon (-position) under acidic conditions (due to carbocation stabilization by the aromatic ring).
- **Stereospecificity:** Reactions proceeding via  $S_N2$  mechanism results in inversion of configuration if attack occurs at the chiral center, or retention if attack occurs at the terminal carbon.

## Medicinal Chemistry Applications[2][3][4][5]

- **-Adrenergic Agonists:** The 3-fluorophenyl motif is a bioisostere for hydroxylated phenyl rings found in neurotransmitters. The (R)-epoxide serves as a precursor to chiral -amino alcohols.
- **Enzyme Inhibitors:** Used to synthesize fluorinated analogs of phenylalanine or phenylserine via ring opening and subsequent oxidation.
- **Fluorine Scan:** In Lead Optimization, replacing H with F (via this epoxide) blocks metabolic hot spots (CYP450 oxidation) on the phenyl ring without significantly altering steric bulk.

## Characterization & Quality Control

To ensure scientific integrity, the identity and purity of (R)-3-fluorostyrene oxide must be validated using the following methods.

## Analytical Methods

Method	Parameter	Expected Observation
H NMR (400 MHz, )	Structure Confirmation	7.3–6.9 (m, 4H, Ar-H), 3.85 (dd, 1H, CH-O), 3.15 (dd, 1H, -O), 2.80 (dd, 1H, -O).
F NMR	Fluorine Content	Single peak around -110 to -115 ppm (relative to ).
Chiral HPLC	Enantiomeric Excess (ee)	Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (95:5). The (R)-isomer typically elutes differently than the (S).
Optical Rotation	Chirality Check	value must be compared to established internal standards. Note: (R)-styrene oxides are often levorotatory (-), but this must be experimentally verified for the 3-F analog.

## Handling & Safety

- Hazards: Epoxides are potential alkylating agents and should be treated as potential carcinogens/mutagens. 3-Fluorostyrene oxide causes skin and serious eye irritation.
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or polymerization.

## References

- PubChem.4'-Fluoroacetophenone (Related Structure/MW Calculation Source). National Library of Medicine. Available at: [\[Link\]](#)

- Organic Syntheses. Hydrolytic Kinetic Resolution of Terminal Epoxides. Org.[1] Synth. 2004, 81, 194. Available at: [\[Link\]](#)
- NIST Chemistry WebBook. 3-Fluorostyrene (Precursor Data). Available at: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Organic Syntheses Procedure [\[orgsyn.org\]](http://orgsyn.org)
- To cite this document: BenchChem. [(R)-3-Fluorostyrene Oxide: Technical Profile & Utilization Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6612994#r-3-fluorostyrene-oxide-structure-and-molecular-weight\]](https://www.benchchem.com/product/b6612994#r-3-fluorostyrene-oxide-structure-and-molecular-weight)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)